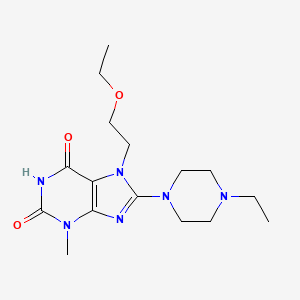
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a member of the imidazole family and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Studies
Research has focused on developing efficient synthesis methods for imidazole derivatives, including compounds similar to "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole". For example, a study by Chen et al. (2004) developed a new strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which is relevant to the structural class of the compound . This method involves a sequence of reactions that allow for the efficient synthesis of complex imidazole derivatives, showcasing the versatility of imidazole as a core structure for pharmaceuticals and materials science (Chen et al., 2004).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties. A study by Singh et al. (2017) investigated the effectiveness of novel imidazole derivatives, including structures similar to "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole", as corrosion inhibitors for steel in corrosive environments. These compounds exhibited significant inhibition efficiency, suggesting their potential application in protecting materials from corrosion (Singh et al., 2017).
Antimicrobial Activities
Another area of interest is the antimicrobial properties of imidazole derivatives. Research by Lamani et al. (2009) synthesized novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, demonstrating significant antibacterial and antifungal activities. Although not directly studying "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole", this research indicates the potential of imidazole derivatives in developing new antimicrobial agents (Lamani et al., 2009).
Electrochemical Applications
Imidazole and its derivatives are also explored for their electrochemical applications. Schechter and Savinell (2002) investigated the use of imidazole derivatives in high-temperature proton-conducting polymer electrolytes for fuel cells, highlighting the potential of these compounds in energy storage and conversion technologies (Schechter & Savinell, 2002).
properties
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYKYZMDHNEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)


![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)

